2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent under controlled conditions.
Synthesis of the thiadiazole ring: This is achieved through the cyclization of a precursor containing sulfur and nitrogen atoms.
Coupling reactions: The final step involves coupling the fluorophenoxy intermediate with the thiadiazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenoxy and methoxyphenyl groups can enhance its binding affinity and specificity, leading to the activation or inhibition of particular biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 4-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,3-benzenediol
Uniqueness
Compared to similar compounds, 2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide stands out due to its unique combination of functional groups and the presence of the thiadiazole ring
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S/c1-29(19-9-13-20(31-2)14-10-19)24-28-27-23(33-24)16-3-7-18(8-4-16)26-22(30)15-32-21-11-5-17(25)6-12-21/h3-14H,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHINHGIWWLPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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